1-(6-Bromopyridin-2-yl)-4-ethylpiperazine 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.: 1226985-88-1
VCID: VC2703378
InChI: InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
SMILES: CCN1CCN(CC1)C2=NC(=CC=C2)Br
Molecular Formula: C11H16BrN3
Molecular Weight: 270.17 g/mol

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine

CAS No.: 1226985-88-1

Cat. No.: VC2703378

Molecular Formula: C11H16BrN3

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine - 1226985-88-1

Specification

CAS No. 1226985-88-1
Molecular Formula C11H16BrN3
Molecular Weight 270.17 g/mol
IUPAC Name 1-(6-bromopyridin-2-yl)-4-ethylpiperazine
Standard InChI InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
Standard InChI Key DDWVHJZSQMQWFL-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C2=NC(=CC=C2)Br
Canonical SMILES CCN1CCN(CC1)C2=NC(=CC=C2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(6-Bromopyridin-2-yl)-4-ethylpiperazine (CAS: 1226985-88-1) is a heterocyclic compound with a molecular formula of C11H16BrN3 and a molecular weight of 270.17 g/mol. The structure features a brominated pyridine ring directly connected to a piperazine moiety, with the bromine atom positioned at the 6-position of the pyridine ring. The piperazine ring contains an ethyl substitution at the 4-position, which significantly influences the compound's physicochemical properties and biological interactions. This structural arrangement creates a molecule with multiple nitrogen atoms that can serve as hydrogen bond acceptors, contributing to its potential interactions with biological targets.

The compound's chemical identity is further characterized by its unique identifiers, including the standard InChI notation (InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3) and InChIKey (DDWVHJZSQMQWFL-UHFFFAOYSA-N). These standardized identifiers enable precise identification and differentiation from structural isomers and related compounds. The compound's SMILES notation (CCN1CCN(CC1)C2=NC(=CC=C2)Br) provides a linear representation of its structure, facilitating computational analyses and database searches for chemical informatics applications.

Electronic and Steric Properties

The presence of the bromine atom at the 6-position of the pyridine ring creates a specific electronic distribution that influences the compound's reactivity and binding characteristics. Bromine, being an electronegative element, induces a partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attack. This electronic feature can be crucial for interactions with biological macromolecules such as proteins and enzymes. Additionally, the bromine atom introduces a significant steric component that can affect the compound's three-dimensional conformation and how it fits into binding pockets of potential biological targets.

The piperazine ring contributes to the compound's basicity due to the presence of nitrogen atoms that can be protonated under physiological conditions. The ethyl substituent on the piperazine increases the lipophilicity of the molecule, potentially enhancing membrane permeability and influencing its pharmacokinetic profile. These electronic and steric properties collectively determine the compound's behavior in chemical reactions, biological systems, and physical environments, making it a versatile building block for further chemical modifications and pharmaceutical applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine typically involves nucleophilic substitution reactions or catalytic processes that establish the key connection between the bromopyridine and piperazine moieties. Based on synthetic approaches for similar compounds, several viable routes can be employed to obtain this molecule with high purity and yield. One common approach involves the direct reaction of 6-bromopyridine-2-halide (where the halide serves as a leaving group) with 1-ethylpiperazine under basic conditions. This nucleophilic aromatic substitution proceeds through the displacement of the leaving group by the nucleophilic nitrogen of the piperazine ring.

Alternative synthetic pathways might involve palladium-catalyzed coupling reactions, particularly when starting from more complex bromopyridine precursors. These metal-catalyzed reactions offer advantages in terms of milder reaction conditions and potentially higher selectivity, especially when dealing with substrates containing sensitive functional groups. The optimization of reaction parameters, including temperature, solvent selection, catalyst loading, and reaction time, is crucial for achieving optimal yields and minimizing the formation of side products or impurities that could complicate purification procedures.

Purification and Characterization

Following synthesis, the purification of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine typically involves a combination of chromatographic techniques, recrystallization, and/or distillation, depending on the specific impurity profile and scale of production. Column chromatography using silica gel and appropriate solvent systems has proven effective for the purification of similar piperazine derivatives, allowing for the separation of closely related structural analogs or positional isomers. For analytical and research-grade material, high-performance liquid chromatography (HPLC) may be employed as a final purification step to achieve exceptionally high purity levels.

Characterization of the synthesized compound typically employs a battery of spectroscopic and analytical techniques to confirm its identity and assess its purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, provides detailed information about the molecule's structure, including the chemical environment of each proton and carbon atom. Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns characteristic of the compound's structure. Infrared spectroscopy identifies key functional groups, while elemental analysis verifies the elemental composition, ensuring that the empirical formula matches the theoretical values within acceptable limits.

Comparison with Structural Analogs

Positional Isomers and Related Compounds

The structural features of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine can be better understood through comparison with its positional isomers and related compounds. A key structural analog is 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS: 364794-57-0), which differs only in the position of the bromine atom on the pyridine ring . This subtle change in bromine position significantly alters the electronic distribution across the pyridine ring, potentially affecting binding interactions with biological targets. The 5-bromo isomer may exhibit different hydrogen bonding patterns and steric constraints compared to the 6-bromo compound, resulting in distinct pharmacological profiles despite their close structural similarity.

Another important structural relative is 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, which contains an additional methylene group between the pyridine and piperazine rings . This modification introduces greater conformational flexibility, potentially allowing the molecule to adopt multiple orientations within binding pockets. The increased distance between the aromatic ring and the piperazine nitrogen may alter the compound's electronic properties and hydrogen-bonding capabilities, leading to differences in receptor selectivity and binding affinity. These structural comparisons highlight how subtle modifications to the core structure can significantly impact a compound's physicochemical properties and biological activities.

Structure-Activity Relationships

The table below summarizes key structural features and properties of 1-(6-Bromopyridin-2-yl)-4-ethylpiperazine compared to selected structural analogs, illustrating how subtle modifications affect their physicochemical and potential pharmacological properties:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Distinctive Structural FeaturesPotential Impact on Activity
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine1226985-88-1C11H16BrN3270.17Bromine at 6-position of pyridine; direct connection to piperazineBaseline reference for comparison; bromine position may influence receptor selectivity
1-(5-Bromopyridin-2-yl)-4-ethylpiperazine364794-57-0C11H16BrN3270.17Bromine at 5-position of pyridineAltered electronic distribution; different hydrogen bonding pattern
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine1231930-25-8C12H18BrN3284.20Methylene linker between rings; bromine at 6-positionEnhanced conformational flexibility; increased distance between functional groups
1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine1526841-44-0C12H16BrN3O298.18Carbonyl linker between ringsReduced conformational flexibility; additional hydrogen bond acceptor

Environmental Considerations

Environmental Fate and Ecotoxicity

Without specific ecotoxicological data, a precautionary approach should be adopted, assuming that the compound may pose risks to aquatic ecosystems if released in significant quantities. The structural features suggest possible toxicity to aquatic organisms, particularly given the known effects of other halogenated aromatics. Environmental risk assessment would require specific studies evaluating persistence, bioaccumulation potential, and toxicity to various environmental compartments and organisms. Until such data becomes available, the compound should be handled with the assumption that it may have adverse environmental effects if improperly managed or disposed of.

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